molecular formula C15H13ClN2O3 B8585535 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid

Cat. No.: B8585535
M. Wt: 304.73 g/mol
InChI Key: ZCZQOUIFXFWFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring, a cyclopropylmethoxy group, and a carboxylic acid functional group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine ring: This can be achieved through the cyclization of appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the chloro-phenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chloro-substituted benzene derivative reacts with the pyrimidine ring.

    Attachment of the cyclopropylmethoxy group: This can be accomplished through an etherification reaction using cyclopropylmethanol and an appropriate leaving group.

    Introduction of the carboxylic acid group: This step may involve carboxylation reactions or the hydrolysis of ester intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chloro-phenyl group can be reduced to form phenyl derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various functionalized pyrimidine derivatives.

Scientific Research Applications

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.

    Biological Studies: It is used as a tool compound to study the biological pathways and molecular targets involved in various diseases.

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-phenyl group and the pyrimidine ring are key structural features that enable binding to these targets, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-phenyl)-5-methoxy-pyrimidine-2-carboxylic acid
  • 4-(4-Bromo-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-carboxylic acid
  • 4-(4-Chloro-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-sulfonic acid

Uniqueness

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards specific molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H13ClN2O3

Molecular Weight

304.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-(cyclopropylmethoxy)pyrimidine-2-carboxylic acid

InChI

InChI=1S/C15H13ClN2O3/c16-11-5-3-10(4-6-11)13-12(21-8-9-1-2-9)7-17-14(18-13)15(19)20/h3-7,9H,1-2,8H2,(H,19,20)

InChI Key

ZCZQOUIFXFWFGP-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=CN=C(N=C2C3=CC=C(C=C3)Cl)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2.655 g 4-(4-chloro-phenyl)-5-cyclopropylmethoxy-pyrimidine-2-carboxylic acid methyl ester in 27 mL tetrahydrofuran was added 11 mL of a 1M solution of lithium hydroxide in water and the mixture was stirred at room temperature for 1 h. The reaction mixture was acidified by addition of 1M hydrochloric acid. The precipitate was collected by filtration washed with water and dried to constant weight under high vacuum to yield 2.473 g of the title compound as white solid, MS 305.1 (M+H)+.
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